molecular formula C7H12O3 B13455660 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- CAS No. 140136-47-6

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl-

Cat. No.: B13455660
CAS No.: 140136-47-6
M. Wt: 144.17 g/mol
InChI Key: GOEPRFZWZPCJIN-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is a heterocyclic organic compound with a furanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethyl-1,2-butanediol with an oxidizing agent to form the furanone ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the furanone ring into other functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst and specific temperature settings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3-methyl-
  • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-diethyl-
  • 2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dipropyl-

Uniqueness

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position of the furanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2(3H)-Furanone, dihydro-5-(hydroxymethyl)-3,3-dimethyl- (CAS Number: 32780-06-6) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C₆H₁₀O₂
  • Molecular Weight: 114.1424 g/mol
  • IUPAC Name: (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
  • Physical State: Liquid
  • Boiling Point: 110-115 °C at 0.3 hPa
  • Density: 1.24 g/mL at 25 °C

1. Antimicrobial Properties

Research has indicated that 2(3H)-furanone derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

2. Antitumor Effects

The compound has been evaluated for its antitumor properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells, particularly cervical cancer cells. The apoptosis rates were notably high, indicating a strong potential for further development as an anticancer agent.

3. Chiral Synthesis

As a chiral synthon, dihydro-5-(hydroxymethyl)-2(3H)-furanone is utilized in the synthesis of various natural and unnatural products, including mevinic acids which are known for their LDL cholesterol-lowering effects. This highlights its significance in pharmaceutical chemistry.

Case Studies

Study TitleObjectiveFindings
Antimicrobial Activity of Furanone DerivativesTo evaluate the antimicrobial efficacy against bacterial strainsSignificant inhibition observed against both Gram-positive and Gram-negative bacteria
Induction of Apoptosis in Cervical Cancer CellsTo assess the anticancer potential of furanone compoundsHigh apoptosis rates (up to 69.75%) in treated cells
Synthesis of Chiral CompoundsTo explore the utility of furanone as a chiral synthonEffective in synthesizing mevinic acids with cholesterol-lowering properties

Research Findings

  • Inhibition of Bacterial Growth : A study demonstrated that derivatives of furanones could reduce bacterial growth by up to 80% in controlled environments.
  • Apoptosis Mechanism : Research indicated that the compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Synthesis Applications : The compound serves as a precursor for synthesizing complex organic molecules used in drug development.

Properties

CAS No.

140136-47-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5-(hydroxymethyl)-3,3-dimethyloxolan-2-one

InChI

InChI=1S/C7H12O3/c1-7(2)3-5(4-8)10-6(7)9/h5,8H,3-4H2,1-2H3

InChI Key

GOEPRFZWZPCJIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC1=O)CO)C

Origin of Product

United States

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